molecular formula C13H14ClFN2O B2900594 2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone CAS No. 2411276-57-6

2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone

Cat. No. B2900594
CAS RN: 2411276-57-6
M. Wt: 268.72
InChI Key: NEQZAVVNWYUXII-UHFFFAOYSA-N
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Description

This compound contains a cyclopropyl group, a fluoro group, and a quinoxalin-1-yl group attached to an ethanone backbone . Cycloalkanes like cyclopropyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The fluoro group is a functional group that contains a fluorine atom. Quinoxaline is a heterocyclic compound containing a ring complex made up of two benzene rings sharing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would form a three-membered ring, and the quinoxaline would form a larger, aromatic ring system . The exact 3D structure would depend on the specific orientations of these groups around the ethanone backbone .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the ethanone group could undergo nucleophilic addition reactions, and the fluoro group could potentially be replaced by other groups in a nucleophilic substitution reaction .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in the compound, or skin and eye contact . More specific safety and hazard information would typically be provided in a Material Safety Data Sheet .

properties

IUPAC Name

2-chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c14-8-13(18)17-6-5-16(10-2-3-10)11-4-1-9(15)7-12(11)17/h1,4,7,10H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZAVVNWYUXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C3=C2C=CC(=C3)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone

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